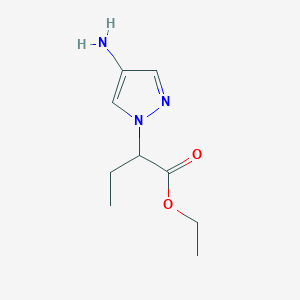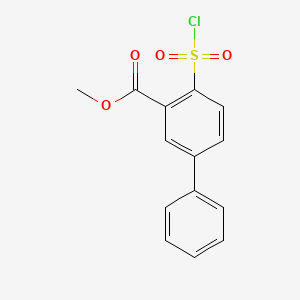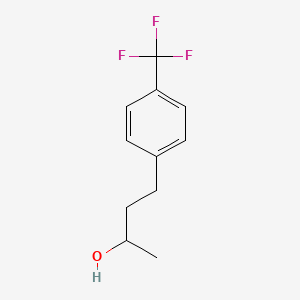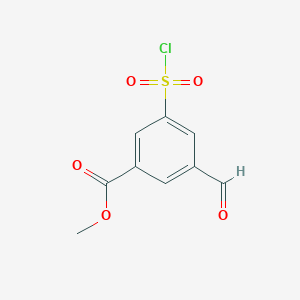
Methyl 3-(chlorosulfonyl)-5-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chlorosulfonyl)-5-formylbenzoate is an organic compound with the molecular formula C9H7ClO5S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a formyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-5-formylbenzoate typically involves the chlorosulfonation of methyl 3-formylbenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is generally conducted under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(chlorosulfonyl)-5-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine in solvents like acetone or dichloromethane.
Reduction Reactions: Sodium borohydride in methanol or ethanol is commonly used.
Oxidation Reactions: Potassium permanganate in aqueous or alkaline medium is employed.
Major Products Formed:
Sulfonamides, Sulfonates, and Sulfonothioates: Formed from substitution reactions.
Hydroxymethyl Derivative: Formed from reduction reactions.
Carboxylic Acid Derivative: Formed from oxidation reactions.
Applications De Recherche Scientifique
Methyl 3-(chlorosulfonyl)-5-formylbenzoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-formylbenzoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The formyl group can participate in redox reactions, further expanding the compound’s reactivity profile .
Comparaison Avec Des Composés Similaires
Methyl 3-(chlorosulfonyl)benzoate: Lacks the formyl group, making it less versatile in certain reactions.
Methyl 3-(chlorosulfonyl)-4-(hexadecyloxy)benzoate: Contains a long alkyl chain, altering its physical properties and applications.
Chlorosulfonyl isocyanate: Features an isocyanate group instead of a formyl group, leading to different reactivity and applications.
Uniqueness: Methyl 3-(chlorosulfonyl)-5-formylbenzoate is unique due to the presence of both chlorosulfonyl and formyl groups on the benzene ring. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds .
Propriétés
Formule moléculaire |
C9H7ClO5S |
|---|---|
Poids moléculaire |
262.67 g/mol |
Nom IUPAC |
methyl 3-chlorosulfonyl-5-formylbenzoate |
InChI |
InChI=1S/C9H7ClO5S/c1-15-9(12)7-2-6(5-11)3-8(4-7)16(10,13)14/h2-5H,1H3 |
Clé InChI |
AQYUQBIOMAFOTR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)C=O)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





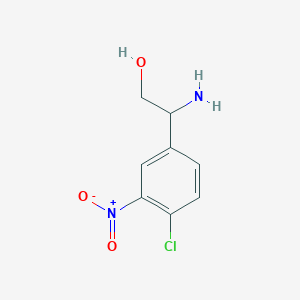
![7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13550886.png)

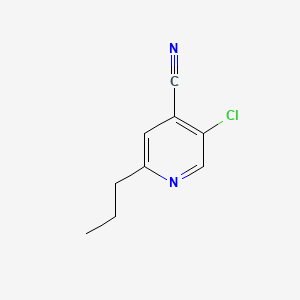
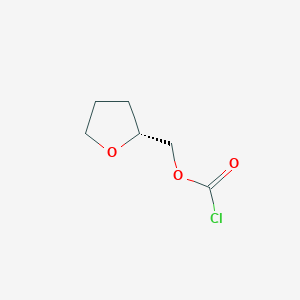
amine](/img/structure/B13550916.png)
![2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13550924.png)
